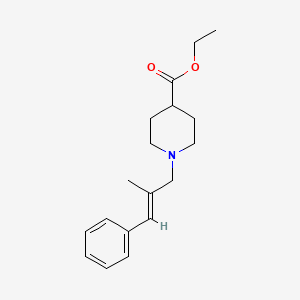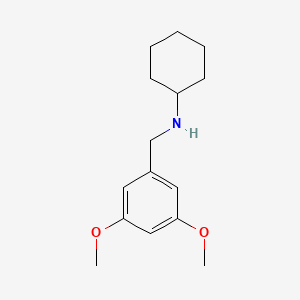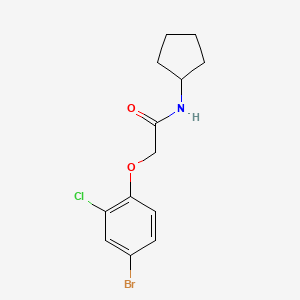
ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. It has also been shown to have potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the study of the dopamine system. However, one limitation is that it is a synthetic compound, which may limit its applicability in certain experiments.
将来の方向性
There are several future directions for the study of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate. One potential direction is the development of new analogs of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate with improved pharmacological properties. Another potential direction is the study of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in animal models of Parkinson's disease to assess its potential as a therapeutic agent. Additionally, the use of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in the study of the dopamine system may lead to a better understanding of the role of dopamine in various neurological disorders.
In conclusion, ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has unique chemical properties that make it a potential candidate for the study of the dopamine system. Further research is needed to fully understand the potential of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in various scientific applications.
合成法
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate can be synthesized using various methods, including the Mannich reaction, the Knoevenagel condensation, and the reductive amination. The most common method involves the Mannich reaction, which involves the condensation of 1-(2-methyl-3-phenyl-2-propen-1-yl)-piperidine with formaldehyde and dimethylamine, followed by esterification with ethyl chloroformate.
科学的研究の応用
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease. ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has also been studied for its potential use as a tool in the study of the dopamine system.
特性
IUPAC Name |
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-18(20)17-9-11-19(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13,17H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZDYNHKILINQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)

![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)